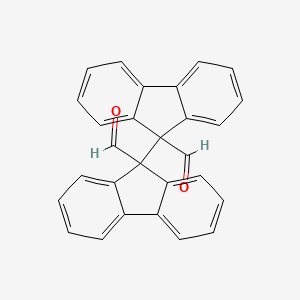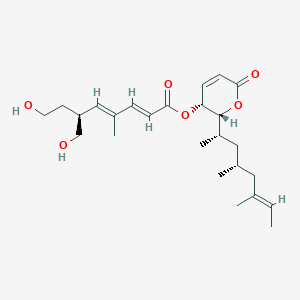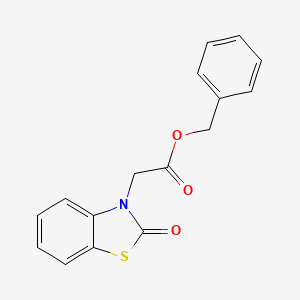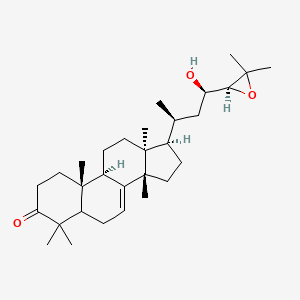
Niloticin
Übersicht
Beschreibung
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is a tirucallane-type triterpenoid compound isolated from the stem barks of Aphanamixis polystachya (Wall.) Parker . It has garnered significant attention due to its pharmacological properties, including anti-inflammatory and anti-cancer activities .
Wissenschaftliche Forschungsanwendungen
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Niloticin, an active compound isolated from Cortex phellodendri, primarily targets the myeloid differentiation protein 2 (MD-2) . MD-2 is a receptor that mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses .
Mode of Action
This compound interacts with MD-2 by binding to it . This binding antagonizes the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex . The interaction between this compound and MD-2 has been explored using bio-layer interferometry and molecular docking technologies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the LPS-TLR4/MD-2-NF-κB signaling pathway . By binding to MD-2, this compound inhibits this pathway, leading to a decrease in the expression of pro-inflammatory molecules .
Result of Action
The binding of this compound to MD-2 results in a significant decrease in the levels of NO, IL-6, TNF-α, and IL-1β induced by LPS . Additionally, the expression levels of IL-1β, IL-6, iNOS, TNF-α, and COX-2 mRNA are decreased by this compound . These results suggest that this compound has therapeutic potential as an anti-inflammatory agent .
Action Environment
It is known that the interaction between this compound and its target, md-2, can be explored using bio-layer interferometry and molecular docking technologies
Biochemische Analyse
Biochemical Properties
Niloticin has been found to interact with myeloid differentiation protein 2 (MD-2), which mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses . The interaction between this compound and MD-2 has been explored using bio-layer interferometry and molecular docking technologies .
Cellular Effects
This compound has shown significant effects on cell viability. It has been observed that this compound treatment significantly decreased the levels of NO, IL-6, TNF-α, and IL-1β induced by lipopolysaccharide (LPS) . This suggests that this compound has a profound influence on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex . This results in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
It is known that this compound can bind to MD-2 and has no evident effects on cell viability .
Metabolic Pathways
Its ability to inhibit the LPS-TLR4/MD-2-NF-κB signaling pathway suggests that it may interact with enzymes or cofactors within this pathway .
Vorbereitungsmethoden
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one can be isolated from natural sources such as the stem barks of Aphanamixis polystachya The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound
Analyse Chemischer Reaktionen
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including oxidation and reduction. It has been shown to interact with acetylcholinesterase 1 (AChE1) in molecular docking studies . Common reagents and conditions used in these reactions include molecular docking technologies and bio-layer interferometry . Major products formed from these reactions include derivatives that exhibit different biological activities.
Vergleich Mit ähnlichen Verbindungen
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other tirucallane-type triterpenoids isolated from the same plant, such as those that also exhibit cytotoxicity against cancer cells . niloticin’s selective cytotoxicity and dual anti-cancer and anti-inflammatory activities make it particularly noteworthy.
Eigenschaften
IUPAC Name |
(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMMZUXYRXFOH-IWPAKXEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921731 | |
| Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115404-57-4 | |
| Record name | Niloticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does niloticin exert its anti-inflammatory effects?
A1: this compound acts as a myeloid differentiation protein 2 (MD-2) antagonist. It binds to MD-2, preventing the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex [, ]. This interaction inhibits the activation of the LPS-TLR4/MD-2-NF-κB signaling pathway, a key pathway involved in inflammatory responses. As a result, this compound effectively reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β [, ].
Q2: Beyond anti-inflammatory activity, are there other reported biological activities of this compound?
A2: Yes, this compound has demonstrated potential in other areas:
- Anti-respiratory syncytial virus (RSV) activity: this compound exhibits antiviral activity against RSV, potentially targeting the replication process at a post-entry stage [].
- Insecticidal activity: Studies show this compound possesses insecticidal properties, particularly against mosquito species like Aedes aegypti and Culex quinquefasciatus, impacting their larval stages [, , ].
- Anti-osteoclastogenic activity: this compound has shown promise in inhibiting osteoclastogenesis, a process crucial in bone resorption, by interfering with the RANKL-RANK interaction and suppressing related signaling pathways [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol [].
Q4: Is there spectroscopic data available to confirm the structure of this compound?
A4: Yes, the structure of this compound has been extensively studied using various spectroscopic techniques, including: * X-ray crystallography: This method provided crucial insights into the stereochemistry of this compound [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR (HMQC, HMBC, NOESY, COSY) have been employed to elucidate the structure of this compound and its derivatives [, ]. * Mass spectrometry: Mass spectral data, often in conjunction with NMR, aids in confirming the molecular weight and fragmentation patterns of this compound [, ].
Q5: Has the relationship between this compound's structure and its biological activity been investigated?
A5: While detailed SAR studies on this compound are limited, some observations can be made from the available literature:
- Methylation of this compound: Methylation of dammarenolic acid, a structurally related compound, resulted in a complete loss of anti-RSV activity, suggesting the importance of free hydroxyl groups for its activity [].
- Presence of allylic hydroxy group: Tirucallanes with an allylic hydroxy group in the side chain, such as this compound, exhibited instability in acidic environments []. This information is valuable for understanding potential degradation pathways and formulating stable preparations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



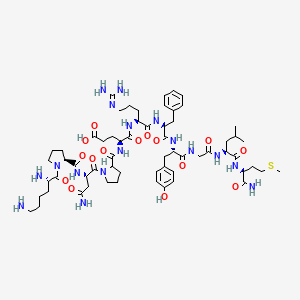






![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)
